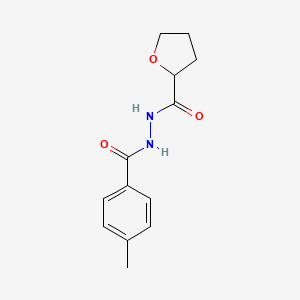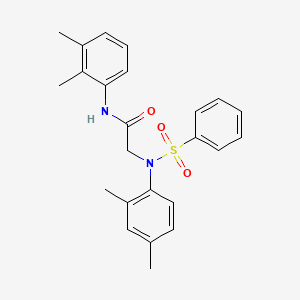
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(4-methoxy-3-nitrobenzoyl)oxime
Vue d'ensemble
Description
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(4-methoxy-3-nitrobenzoyl)oxime, also known as MNNO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalenone and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(4-methoxy-3-nitrobenzoyl)oxime has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. This compound has also been studied as a potential drug candidate for the treatment of hypertension and other cardiovascular diseases.
Mécanisme D'action
The exact mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(4-methoxy-3-nitrobenzoyl)oxime is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to the neuroprotective effects of this compound. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and proliferation. This inhibition may contribute to the anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer effects, this compound has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to increase the levels of nitric oxide in the body, which may contribute to its cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(4-methoxy-3-nitrobenzoyl)oxime is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. This compound has also been shown to be stable and non-toxic, which makes it a safe compound to work with. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(4-methoxy-3-nitrobenzoyl)oxime. One area of research could be the development of this compound-based drugs for the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases. Another area of research could be the elucidation of the exact mechanism of action of this compound and its effects on various enzymes and receptors in the body. Additionally, research could be conducted to improve the solubility of this compound in water, which would make it more versatile for use in laboratory experiments.
Propriétés
IUPAC Name |
[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-25-14-8-6-12-4-3-5-16(15(12)11-14)20-27-19(22)13-7-9-18(26-2)17(10-13)21(23)24/h6-11H,3-5H2,1-2H3/b20-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYOAMVUTPDSCW-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N/OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-ethoxyphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B3900241.png)
![1-[(4-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B3900253.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3900269.png)

![N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900283.png)
![4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900288.png)
![4-bromo-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900293.png)
![N'-[(4-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3900294.png)
![N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3900295.png)
![4-tert-butyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900302.png)

